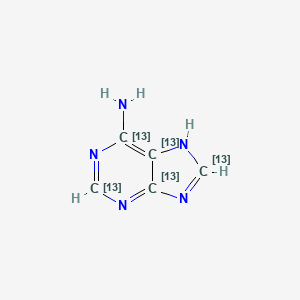
Adenine-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenine-13C5, also known as 6-Aminopurine-13C5, is a stable isotope-labeled compound of adenine. Adenine is one of the four nucleobases in the nucleic acid of DNA and RNA. It plays a crucial role in cellular respiration, forming both adenosine triphosphate (ATP) and the cofactors nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD). The 13C5 label indicates that five carbon atoms in the adenine molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adenine-13C5 can be synthesized through various methods, one of which involves the incorporation of carbon-13 labeled precursors during the synthesis of adenine. A common method is the synthesis of purines under possible primitive earth conditions, where adenine is formed from hydrogen cyanide . This method can be adapted to include carbon-13 labeled cyanide to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of labeled precursors in a controlled environment to ensure the incorporation of the carbon-13 isotope. The process requires specialized equipment and conditions to maintain the purity and stability of the labeled compound. The production scale can vary depending on the demand for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Adenine-13C5 undergoes various chemical reactions, including:
Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative DNA lesion.
Reduction: Reduction reactions can convert adenine derivatives to their corresponding reduced forms.
Substitution: Adenine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
Oxidation: 8-oxoadenine.
Reduction: Reduced adenine derivatives.
Substitution: Substituted adenine compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Adenine-13C5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Helps in understanding DNA and RNA synthesis, repair, and replication processes.
Medicine: Used in metabolic studies to trace the pathways of adenine and its derivatives.
Industry: Applied in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
Adenine-13C5 exerts its effects by participating in various biochemical processes. It acts as a component of DNA and RNA, playing a crucial role in genetic information storage and transfer. In cellular respiration, adenine is part of ATP, NAD, and FAD, which are essential for energy production and metabolic processes. The carbon-13 label allows researchers to trace the pathways and interactions of adenine in these processes .
Vergleich Mit ähnlichen Verbindungen
Adenine-13C5 can be compared with other isotope-labeled compounds, such as:
Adenine-15N5: Labeled with nitrogen-15 isotope.
Adenine-d3: Labeled with deuterium (hydrogen-2) isotope.
Adenine-13C10: Labeled with ten carbon-13 isotopes.
Uniqueness
This compound is unique due to its specific labeling with five carbon-13 isotopes, making it particularly useful for studying carbon-related biochemical processes. Its applications in tracing and understanding metabolic pathways set it apart from other labeled compounds .
Eigenschaften
Molekularformel |
C5H5N5 |
|---|---|
Molekulargewicht |
140.09 g/mol |
IUPAC-Name |
7H-purin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1 |
InChI-Schlüssel |
GFFGJBXGBJISGV-CVMUNTFWSA-N |
Isomerische SMILES |
[13CH]1=N[13C]2=N[13CH]=N[13C](=[13C]2N1)N |
Kanonische SMILES |
C1=NC2=NC=NC(=C2N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



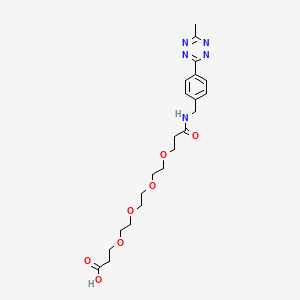
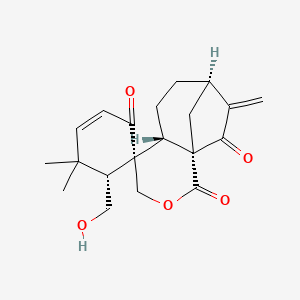



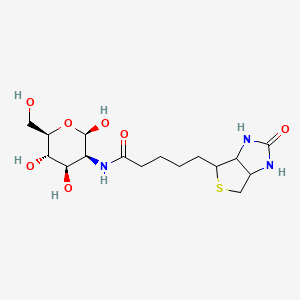
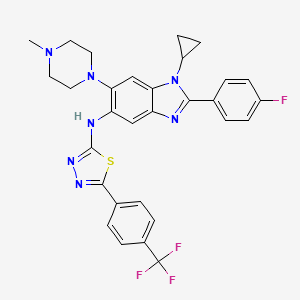
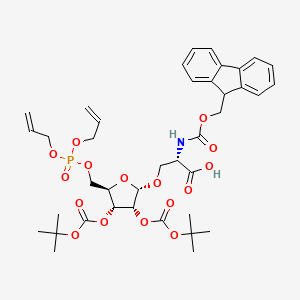
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
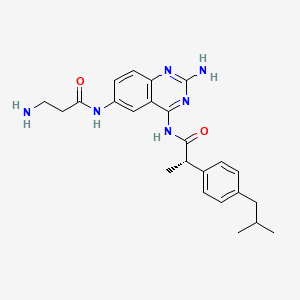
![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
